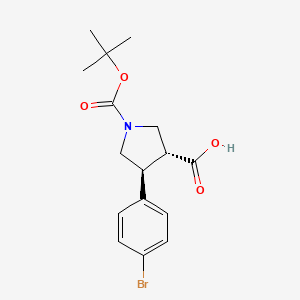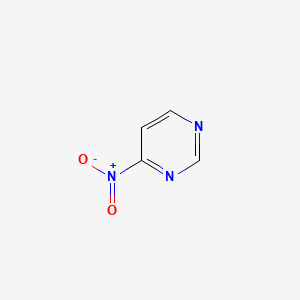
2-Azaadamantane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azaadamantane hydrochloride is a nitrogen-containing analog of adamantane . It contains one or more nitrogen atoms instead of carbon atoms . This substitution leads to several specific chemical and physical properties . The molecular formula of 2-Azaadamantane hydrochloride is C9H16ClN .
Synthesis Analysis
The introduction of adamantane moieties on diamondoids such as adamantane, 2-azaadamantane, or diamantane by amide formation and reduction to the corresponding amine was performed in a straightforward and easy way by amidation under Schotten–Baumann conditions and reduction with BH3·THF .Molecular Structure Analysis
The molecular structure of 2-Azaadamantane hydrochloride is based on the adamantane scaffold, with one or more nitrogen atoms replacing carbon atoms . This results in a unique structure with specific chemical and physical properties .Chemical Reactions Analysis
The azaadamantane derivatives have less lipophilicity compared to their adamantane analogs, which affects both their interaction with biological targets and bioavailability . The significant increase in the number of publications during the last decade (2009–2020) concerning the study of reactivity and biological activity of azaadamantanes and their derivatives indicates a great theoretical and practical interest in these compounds .Physical And Chemical Properties Analysis
Azaadamantanes are nitrogenous analogs of adamantine, which contain one or more nitrogen atoms instead of carbon atoms . This partial substitution of the nitrogen atoms for carbon significantly changes both chemical and physical properties, thus leading, in particular, to higher solubility in water of azaadamantanes compared to adamantanes .Scientific Research Applications
Organocatalytic Aerobic Alcohol Oxidation : 2-Azaadamantane derivatives, such as 5-Fluoro-2-azaadamantane N-oxyl (5-F-AZADO), are used in organocatalytic aerobic alcohol oxidation systems. These systems operate under mild conditions and are free from halogen and transition metals, making them environmentally friendly (Shibuya et al., 2011).
Catalysis in Oxidation Reactions : 2-azaadamantane N-oxyl (AZADO) and 1-Me-AZADO are stable nitroxyl radical catalysts used for efficient oxidation of alcohols. These catalysts are superior to traditional ones like TEMPO, especially for sterically hindered alcohols (Shibuya et al., 2006).
Pharmacological Applications : 1-Azaadamantane derivatives have shown potential in pharmacology, particularly as anticholinergic agents, serotonergic agents, and squalene synthase inhibitors. These compounds are used as models for various studies including charge transfer phenomena, solid electrolyte gas sensors, and drug discovery (Izumi et al., 2003).
Structural and Conformational Studies : Research on 4-α-(or β)-p-Chlorobenzoyloxy-1-azaadamantane hydrochloride has provided insights into stereoelectronic effects and molecular structures, which are crucial for understanding chemical reactivity and properties (Fernández et al., 1989).
Large-Scale Aerobic Oxidation : 2-Azaadamantan-2-ol (AZADOL) is used for large-scale aerobic oxidation of alcohols. This process is safe, scalable, and environmentally friendly, demonstrating the practical applications of azaadamantane derivatives in industrial settings (Sasano et al., 2019).
Safety And Hazards
2-Azaadamantane hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as corrosive to metals, causes skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
The significant increase in the number of publications during the last decade (2009–2020) concerning the study of reactivity and biological activity of azaadamantanes and their derivatives indicates a great theoretical and practical interest in these compounds . More promising results were obtained for phosphorus-containing analogs, which showed significant antitumor activity . A two-shell arrangement strategy was successfully applied to the azaadamantane scaffold, introducing seven nitro groups and preparing the target product 2,9,9,10,10-pentanitro-2-azaadamantane-4,8-diyl dinitrate and its derivative 2-nitro-2-azaadamantane-4,8,9,10-tetrayl tetranitrate .
properties
IUPAC Name |
2-azatricyclo[3.3.1.13,7]decane;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N.ClH/c1-6-2-8-4-7(1)5-9(3-6)10-8;/h6-10H,1-5H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWIULPRXCDAQFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)N3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azaadamantane hydrochloride | |
CAS RN |
3015-17-6 |
Source


|
| Record name | 2-azatricyclo[3.3.1.1,3,7]decane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




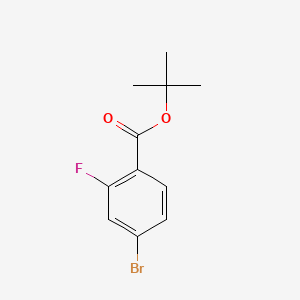
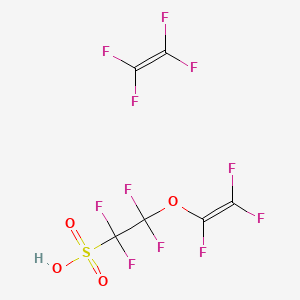

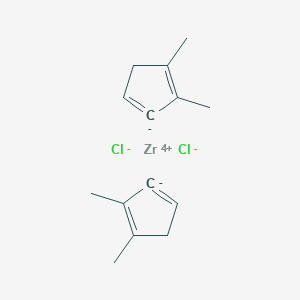
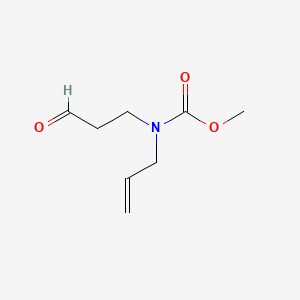
![1,3-Dichloro-6-[(4,6-dichlorohexyl)sulfanyl]hexane](/img/structure/B570398.png)
